(2R,4R)-4-Methyl-pipecolinic acid hydrochloride
CAS No.: 74874-05-8
Cat. No.: VC0242997
Molecular Formula: C7 H13 N O2 . Cl H
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74874-05-8 |
|---|---|
| Molecular Formula | C7 H13 N O2 . Cl H |
| Molecular Weight | 179.64 |
| IUPAC Name | (2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
| SMILES | CC1CCNC(C1)C(=O)O.Cl |
Introduction
Chemical Properties and Structure
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride belongs to the class of pipecolic acids, which are cyclic amino acids characterized by a six-membered ring containing a nitrogen atom. The compound features a methyl group at the fourth position of the pipecolic acid structure, contributing to its unique properties and applications.
Physical and Chemical Properties
The compound is identified by various chemical identifiers and properties as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 74874-05-8 or 1280726-95-5 |
| Molecular Formula | C7H13NO2·HCl (or C7H14ClNO2) |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | (2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
| SMILES | CC1CCNC(C1)C(=O)O.Cl |
The hydrochloride salt form of this compound enhances its solubility in water, making it particularly suitable for various applications in pharmaceutical and biochemical research .
Structural Characteristics
The structure of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride includes:
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A six-membered piperidine ring containing a nitrogen atom
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A carboxylic acid group at the 2-position
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A methyl substituent at the 4-position
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The hydrochloride salt form, which affects its solubility and reactivity profiles
The compound exhibits specific stereochemistry at both the 2 and 4 positions, with both stereocenters having the R configuration, denoted as (2R,4R) .
Stereochemistry Significance
The stereochemistry of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride is critical to its function and applications. Research findings highlight the importance of this specific stereochemical configuration in determining the compound's biological activity and synthesis utility.
The free base form of this compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid, has a molecular weight of 143.18 g/mol, with the same stereochemical configuration at both stereocenters .
Synthesis Methods
Several synthesis methods have been developed for (2R,4R)-4-Methyl-pipecolinic acid hydrochloride, each aiming to achieve high stereoselectivity and yield.
Traditional Synthesis Routes
A common approach involves starting from 4-methyl-2-cyanopiperidine as the initial raw material. The synthesis typically follows these steps:
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Hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride
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Esterification of this intermediate using ethanol to obtain 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride
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Separation of the cis and trans isomers through specific solvent systems
Isomer Separation
One of the critical challenges in the synthesis is the separation of the cis and trans isomers. A patented method describes:
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Using a mixed solvent of methyl tert-butyl ether and ethanol
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Pulping the reaction mixture
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Filtering to remove cis-4-methyl-2-ethyl piperidinecarboxylate hydrochloride solid
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Collecting the mother liquor to obtain trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride
This separation technique represents a significant advancement in the selective production of the (2R,4R) isomer, which is essential for pharmaceutical applications.
Industrial Production Considerations
The synthesis methods for (2R,4R)-4-Methyl-pipecolinic acid hydrochloride are designed to achieve high stereoselectivity and yield, making them suitable for industrial production. The documented approaches aim to provide easily controlled reaction conditions, low cost, simple and convenient operation, and suitability for large-scale production .
Applications in Pharmaceutical Industry
Role as a Pharmaceutical Intermediate
(2R,4R)-4-Methyl-pipecolinic acid hydrochloride serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its applications include:
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Building block for enzyme inhibitors
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Component in conformationally restricted peptides
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Intermediate in the synthesis of complex pharmaceutical compounds
The compound's specific stereochemistry makes it particularly valuable for applications requiring precise spatial arrangements of functional groups.
Specific Drug Applications
A notable application of (2R,4R)-4-Methyl-pipecolinic acid is as a component in more complex pharmaceutical compounds. For example, it is incorporated into the structure of "(2R,4R)-4-Methyl-1-N2-[[(R,S)-1,2,3,4-tetrahydro-3-methyl-8-quinolonyl]sulfonyl]-L-arginyl]pipecolic acid monohydrate," which has been documented in FDA submissions .
This demonstrates how the compound's unique structure serves as a building block for developing more complex pharmaceutical agents with specific biological activities.
Research Findings and Developments
Structure-Activity Relationships
Research findings highlight the importance of stereochemistry in determining the biological activity of pipecolic acid derivatives like (2R,4R)-4-Methyl-pipecolinic acid hydrochloride. The specific configuration at the 2 and 4 positions significantly influences:
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Interaction with biological targets
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Conformational properties of resulting compounds
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Efficacy in pharmaceutical applications
Comparison with Related Compounds
Several compounds share structural similarities with (2R,4R)-4-Methyl-pipecolinic acid hydrochloride, including:
| Compound | Structural Relationship | Distinctive Features |
|---|---|---|
| Pipecolic Acid | Parent compound without the methyl group | Lacks the 4-methyl substituent |
| (2S,4S)-4-Methyl-pipecolinic acid hydrochloride | Enantiomer | Opposite stereochemistry at both centers |
| 4-Hydroxy-L-pipecolic acid | Related derivative | Contains hydroxyl group instead of methyl |
The (2S,4S) enantiomer is also commercially available and has its own set of applications in pharmaceutical research, highlighting the importance of stereochemistry in determining biological properties.
Future Prospects and Ongoing Research
The continued research into pipecolic acid derivatives like (2R,4R)-4-Methyl-pipecolinic acid hydrochloride suggests ongoing interest in their pharmaceutical applications. Future research may focus on:
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New synthetic routes with improved efficiency and stereoselectivity
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Novel applications in drug discovery
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Understanding of structure-activity relationships to guide the development of new therapeutic agents
The compound's role as a pharmaceutical intermediate ensures its continued relevance in the development of new medications and therapeutic approaches.
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